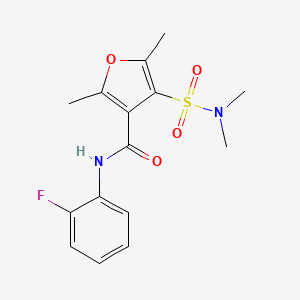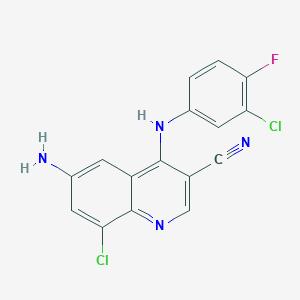
3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide, is a thiazole-based heterocyclic amide. Thiazole derivatives are known for their antimicrobial properties and are often investigated for potential pharmacological applications. The thiazole moiety is a crucial structural component in these compounds, contributing to their biological activity .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the formation of the thiazole ring and subsequent functionalization. For instance, N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were synthesized and their structures confirmed by various spectroscopic methods, including IR, NMR, and mass spectra . Similarly, a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for antimicrobial activity . These methods provide a foundation for the synthesis of related compounds, such as the one .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by spectroscopic techniques. For example, the configurations of stereogenic centers in thiazolidinone rings were determined using 1H NMR analysis and 2D NOESY experiments . The molecular and electronic structures of a related compound, N-(thiazol-2-yl)furan-2-carboxamide, were investigated using X-ray diffraction and density functional theory (DFT) modelling, revealing noncovalent interactions and providing insights into the compound's properties .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including cyclization and functional group transformations. The synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides involved a dehydrosulfurization reaction under the influence of excess HgO, leading to cyclization products . These reactions are crucial for the formation of the thiazole core and its derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The antimicrobial activity of these compounds is often a key property of interest. For instance, a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides showed potent antimicrobial activity against various bacterial and fungal species . The relationship between molecular properties and antimicrobial activity was also explored, with some synthetic intermediates exhibiting good activities. Additionally, the compound N-(thiazol-2-yl)furan-2-carboxamide demonstrated good antimicrobial activity against eight microorganisms, suggesting its potential for medical applications .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A significant area of research for derivatives of "3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide" includes their potential as antimicrobial agents. Novel analogs, such as those reported by Palkar et al. (2017), have been designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial activity at non-cytotoxic concentrations, indicating their potential as effective antibacterial agents without harmful effects on mammalian cells Palkar et al., 2017.
Synthesis Methodologies
Research has also focused on the synthesis methodologies of these compounds, utilizing environmentally benign procedures and rapid synthesis techniques. Raval et al. (2012) reported the microwave-assisted synthesis of related compounds, highlighting the advantages of this method in terms of reaction rate and yield. This approach not only offers a greener alternative to traditional synthesis methods but also enhances the efficiency of producing these compounds, which could be beneficial for their application in antimicrobial treatments Raval et al., 2012.
Antifungal and Antibacterial Properties
Further extending their application, these compounds have been evaluated for their antifungal and antibacterial properties. Desai et al. (2011) synthesized a series of compounds that were screened for in vitro antibacterial and antifungal activities, demonstrating their potential as broad-spectrum antimicrobial agents. Such research underscores the versatility of "this compound" derivatives in combating a range of microbial pathogens Desai et al., 2011.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of these compounds are crucial for understanding their potential applications. Studies such as those by Talupur et al. (2021) and Peterlin-Mašič et al. (2000) delve into the synthesis routes, structural elucidation, and potential antimicrobial applications of various derivatives. These investigations provide a foundation for future research into the medicinal and material science applications of these compounds Talupur et al., 2021; Peterlin-Mašič et al., 2000.
Wirkmechanismus
Target of Action
The primary targets of this compound are Phosphodiesterase type 5 (PDE5) and Cyclooxygenase-1/2 (COX-1/2) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. COX-1/2 are enzymes involved in the inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their activity . It binds to the active sites of PDE5 and COX-1/2, preventing them from carrying out their functions. This results in an increase in cGMP levels and a decrease in the production of pro-inflammatory prostaglandins .
Biochemical Pathways
The inhibition of PDE5 leads to an increase in cGMP levels. This activates protein kinase G (PKG), which plays a crucial role in various biochemical pathways, including those involved in muscle relaxation and vasodilation . The inhibition of COX-1/2, on the other hand, reduces the production of pro-inflammatory prostaglandins, thereby attenuating the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include muscle relaxation, vasodilation, and attenuation of the inflammatory response . These effects suggest a potential therapeutic role for this compound in conditions such as erectile dysfunction and inflammatory diseases .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-11-7-10(8-3-1-2-4-9(8)11)12(17)15-13-14-5-6-18-13/h1-6,10H,7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINVIRRXFWFOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B2505888.png)

![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)
![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2505901.png)
![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)
![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2505911.png)